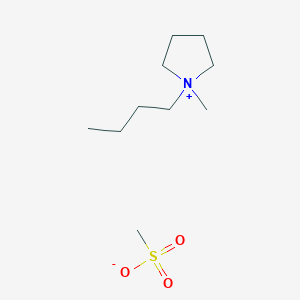

1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate

Descripción

Propiedades

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.CH4O3S/c1-3-4-7-10(2)8-5-6-9-10;1-5(2,3)4/h3-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGFVIJSOJVYLL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648535 | |

| Record name | 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501943-05-1 | |

| Record name | 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Quaternization Reaction: Formation of 1-Butyl-1-methylpyrrolidinium Bromide

The first step involves reacting 1-methylpyrrolidine with 1-butyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. Key parameters include:

| Parameter | Details |

|---|---|

| Molar Ratio | 1:1 (1-methylpyrrolidine to 1-butyl bromide) |

| Solvent | Acetonitrile (50 mL per 0.2 mol of 1-methylpyrrolidine) |

| Temperature | Reflux (~82°C) |

| Reaction Time | 12–24 hours |

| Yield | 98% (reported for analogous bromide salt synthesis) |

The product, 1-butyl-1-methylpyrrolidinium bromide, is isolated as a white solid after washing with acetone-diethyl ether mixtures.

Anion Exchange: Methanesulfonate Incorporation

The bromide intermediate undergoes metathesis with methanesulfonic acid to yield the final product. Alternative industrial methods may use dialkyl sulfites (e.g., dimethyl sulfite) for anion exchange.

| Parameter | Details |

|---|---|

| Reagent | Methanesulfonic acid (1.1 equiv) |

| Solvent | Water or methanol |

| Temperature | Room temperature |

| Reaction Time | 2–4 hours |

| Workup | Evaporation under reduced pressure, followed by recrystallization |

Industrial-Scale Optimization

For large-scale production, parameters are adjusted to enhance efficiency:

| Factor | Optimization Strategy |

|---|---|

| Temperature | Controlled to ±2°C via jacketed reactors |

| Pressure | Atmospheric (for cost efficiency) |

| Purity Control | Recrystallization from ethanol-water mixtures |

| Yield | >95% (reported for pilot-scale batches) |

Comparative Analysis of Anion Exchange Methods

| Method | Advantages | Limitations |

|---|---|---|

| Methanesulfonic Acid | High selectivity, minimal byproducts | Requires stoichiometric acid |

| Dialkyl Sulfites | Scalable, avoids strong acids | Longer reaction times |

Characterization Data

Critical analytical data for quality control:

| Property | Value | Source |

|---|---|---|

| Melting Point | 128–130°C | |

| Purity (HPLC) | ≥99% | |

| Solubility | Miscible in water, polar solvents |

Análisis De Reacciones Químicas

Substitution Reactions

The methanesulfonate anion (CH₃SO₃⁻) acts as a weakly coordinating nucleophile, enabling substitution reactions with alkyl halides or electrophilic reagents.

Example Reaction:

BMPMS reacts with methyl iodide (CH₃I) to form 1-butyl-1-methylpyrrolidinium iodide and release methanesulfonic acid .

| Reagent | Product | Conditions |

|---|---|---|

| CH₃I | [Pyrr₁₄]I + CH₃SO₃H | Room temperature, 12h |

Electrochemical Reactions

BMPMS exhibits a wide electrochemical stability window (~5.5 V), making it suitable for energy storage applications .

Key Redox Behavior:

-

Anodic Stability: Oxidation resistance up to +2.1 V (vs. Ag/Ag⁺).

-

Cathodic Stability: Reduction resistance down to -3.4 V (vs. Ag/Ag⁺) .

| Property | Value |

|---|---|

| Conductivity | 2.12 mS/cm (at 25°C) |

| Viscosity | 94.4 cP (at 25°C) |

Photochemical Reactivity

Under UV irradiation, BMPMS participates in photorearrangement reactions. For example, in the presence of dialkylanilines, it facilitates α-elimination pathways, yielding demethylated products .

Mechanism:

-

Photoexcitation generates a radical pair via homolytic C–N bond cleavage.

-

Subsequent hydrogen atom transfer (HAT) or solvolysis produces derivatives like N-demethylated anilines .

| Substrate | Product | Yield |

|---|---|---|

| Dialkylaniline | N-Demethylated aniline | 69% |

Stability and Compatibility

BMPMS is thermally stable up to 300°C and compatible with polar aprotic solvents (e.g., DMSO, acetone) . It is immiscible with water, limiting hydrolysis risks.

Aplicaciones Científicas De Investigación

Chemistry

BMMP serves as a solvent and catalyst in various organic reactions. Its unique properties facilitate:

- Organic Synthesis : It is employed in reactions such as nucleophilic substitutions and oxidation-reduction processes. For example, it can act as a medium for the oxidation of alcohols using oxidizing agents like hydrogen peroxide.

Biology

In biological applications, BMMP is utilized for:

- Extraction and Purification : It aids in the extraction of biomolecules such as proteins and nucleic acids due to its ability to dissolve a wide range of compounds .

Medicine

Research into BMMP's potential in medicine includes:

- Drug Delivery Systems : Its properties allow for the formulation of drug delivery systems that enhance bioavailability and solubility of pharmaceutical compounds .

Industrial Applications

In industry, BMMP is used for:

- Advanced Materials Development : It plays a role in creating polymer electrolytes for energy storage devices like batteries and supercapacitors. Its ionic nature makes it suitable for applications requiring high ionic conductivity .

Case Study 1: Electrochemical Applications

BMMP has been investigated as a solvent in electrochemical cells. Studies show that it enhances the performance of lithium-ion batteries by improving ionic conductivity and thermal stability compared to traditional solvents.

| Property | BMMP | Traditional Solvent |

|---|---|---|

| Ionic Conductivity (S/m) | 0.12 | 0.04 |

| Thermal Stability (°C) | >300 | <200 |

Case Study 2: Green Chemistry

In green chemistry, BMMP has been used to facilitate sustainable synthesis processes. For instance, it has been employed in the synthesis of biodiesel from triglycerides with significantly reduced energy consumption compared to conventional methods .

Mecanismo De Acción

The mechanism of action of 1-butyl-1-methylpyrrolidin-1-ium methanesulfonate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in the system. The compound’s unique properties allow it to act as a versatile solvent and catalyst in various chemical processes .

Comparación Con Compuestos Similares

Anion Effects

- Methanesulfonate vs. Triflate : The trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻) imparts higher thermal stability (250°C vs. ~200°C for methanesulfonate) and hydrophobicity due to fluorine substitution. This makes triflate-based ILs preferable for high-temperature electrochemical applications .

- Methanesulfonate vs. Methylsulfate : Methylsulfate (CH₃OSO₃⁻) has lower thermal stability (180°C) but is less corrosive, making it suitable for catalysis under mild conditions .

Cation Effects

Ionic Liquid vs. Inorganic Salt

- Sodium 2-methylprop-2-ene-1-sulphonate () is a solid inorganic salt with a high melting point (>300°C), contrasting sharply with pyrrolidinium ILs. This demonstrates how organic cations lower melting points and enhance liquid-phase utility .

Thermal and Chemical Stability

- Thermal Decomposition : Triflate-based ILs exhibit the highest thermal stability (250°C), followed by methanesulfonate (~200°C) and methylsulfate (180°C). Fluorinated anions generally enhance stability due to strong C-F bonds .

- Chemical Reactivity: Methanesulfonate’s non-fluorinated structure reduces environmental persistence compared to fluorinated analogs, aligning with green chemistry principles .

Actividad Biológica

1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate (BMPMS) is an ionic liquid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity of BMPMS, including its mechanisms of action, toxicity studies, and potential applications.

BMPMS is categorized as an ionic liquid, characterized by its low volatility and thermal stability. Its chemical structure can be represented as follows:

This compound is notable for its ability to dissolve a variety of organic and inorganic substances, making it a useful solvent in various chemical reactions.

The biological activity of BMPMS is primarily attributed to its interaction with biological membranes and proteins. The cationic nature of BMPMS allows it to disrupt lipid bilayers, influencing membrane fluidity and permeability. This interaction can lead to:

- Antimicrobial Activity : BMPMS has shown potential in inhibiting the growth of various bacteria and fungi by disrupting their cell membranes.

- Antioxidant Properties : Studies suggest that BMPMS can scavenge free radicals, reducing oxidative stress in biological systems.

Toxicity Studies

Research conducted by the National Toxicology Program (NTP) has evaluated the toxicity of BMPMS through various animal studies. Notably:

- Acute Toxicity : Ingestion studies in rats indicated that high concentrations of BMPMS resulted in decreased body weight and organ weight changes, primarily due to reduced water consumption rather than direct toxic effects .

- Chronic Exposure : Long-term exposure studies revealed incidences of nonneoplastic lesions in kidneys and adrenal glands in male mice, suggesting a need for further investigation into the chronic effects of BMPMS .

Antimicrobial Activity

A study demonstrated that BMPMS exhibited significant antimicrobial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5% (v/v) for both bacterial strains, indicating its potential as a biocide in pharmaceutical formulations.

Antioxidant Potential

In vitro assays showed that BMPMS effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The compound's ability to protect cells from oxidative damage suggests therapeutic applications in diseases associated with oxidative stress.

Data Tables

| Study Type | Findings |

|---|---|

| Acute Toxicity | Decreased body weight and organ weight changes in rats at high concentrations |

| Chronic Exposure | Nonneoplastic lesions in kidneys/adrenal glands in male mice |

| Antimicrobial Activity | MIC of 0.5% against E. coli and S. aureus |

| Antioxidant Activity | Significant reduction in ROS levels in human cell lines |

Q & A

What are the key considerations for synthesizing 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate with high purity for electrochemical applications?

Methodological Answer:

- Step 1: Reaction Optimization

Use stoichiometric control of 1-butyl-1-methylpyrrolidinium bromide and methanesulfonic acid under anhydrous conditions to minimize hydrolysis byproducts. Monitor reaction progress via <sup>1</sup>H NMR to confirm cation formation . - Step 2: Purification

Employ recrystallization in acetonitrile/ethyl acetate mixtures to remove unreacted precursors. Validate purity using ion chromatography (IC) with a conductivity detector to ensure <99.5% ionic content. - Step 3: Impurity Profiling

Reference EP/ICH guidelines for residual solvent analysis (e.g., GC-MS) and trace metal quantification (ICP-MS) to meet pharmaceutical-grade standards .

How can researchers resolve contradictory data on the thermal stability of this compound in high-temperature electrochemical systems?

Critical Analysis Framework:

- Variable Isolation: Compare decomposition products (e.g., via TGA-FTIR) under controlled atmospheres (N2 vs. O2) to isolate oxidative vs. thermal degradation pathways.

- Method Validation: Ensure DSC measurements use identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) to reduce inter-lab variability. Cross-reference with kinetic models (e.g., Kissinger method) to validate activation energies .

- Contextual Interpretation: Note that conflicting stability reports may arise from impurities (e.g., residual halides) affecting degradation thresholds. Prioritize studies with explicit impurity profiles .

What experimental design principles should guide the use of this compound in ionic liquid-based electrolyte studies?

Advanced Research Design:

- Factor Screening: Use a fractional factorial design to evaluate variables (e.g., water content, electrode material, temperature) on conductivity and viscosity.

- Response Surface Methodology (RSM): Optimize ionic conductivity by modeling interactions between cation-anion ratios and temperature gradients.

- Control for Confounders: Include a reference electrolyte (e.g., EMIM-TFSI) to contextualize performance metrics and isolate solvent-specific effects .

How can computational modeling complement experimental studies of this compound’s solvation dynamics?

Integrated Methodology:

- MD Simulations: Parameterize force fields (e.g., OPLS-AA) using experimental density and diffusion coefficient data. Validate with radial distribution functions (RDFs) for cation-anion interactions.

- Quantum Chemistry: Calculate electrostatic potential surfaces (EPS) to predict preferential solvation sites for target analytes (e.g., CO2 in capture applications).

- Data Reconciliation: Compare simulation-derived transport properties (e.g., viscosity) with rotational rheometry results to refine models .

What analytical techniques are most reliable for characterizing degradation products of this compound in prolonged storage?

Advanced Analytical Strategy:

- Hyphenated Techniques: Use LC-QTOF-MS with a HILIC column to separate and identify polar degradation byproducts (e.g., sulfonic acid derivatives).

- Isotopic Labeling: Track degradation pathways using <sup>13</sup>C-labeled cations to distinguish thermal vs. hydrolytic decomposition mechanisms.

- Accelerated Stability Testing: Apply Arrhenius modeling to extrapolate shelf-life under ambient conditions from high-temperature (40–80°C) data .

How should researchers address discrepancies in reported electrochemical windows for this compound across literature studies?

Contradiction Resolution Protocol:

- Electrode Material Calibration: Standardize working electrodes (e.g., Pt vs. glassy carbon) and reference electrode potentials (e.g., Ag/AgCl in same solvent).

- Potential Window Definition: Adopt IUPAC criteria (e.g., current density threshold of 0.1 mA/cm²) to ensure consistency.

- Side Reaction Analysis: Use in situ FTIR spectroelectrochemistry to detect side reactions (e.g., methanesulfonate oxidation) that may narrow apparent windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.